

# physicochemical properties of di(pyridin-3-yl)methanol

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## Compound of Interest

Compound Name: *Di(pyridin-3-yl)methanol*

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## An In-depth Technical Guide to the Physicochemical Properties of **Di(pyridin-3-yl)methanol**

**Abstract:** **Di(pyridin-3-yl)methanol** is a heterocyclic compound with significant potential in medicinal chemistry and materials science, primarily owing to its role as a bidentate ligand and a structural motif in biologically active molecules. Despite its importance, a comprehensive guide to its physicochemical properties is notably absent in the current literature. This technical guide addresses this gap by providing a detailed overview of the predicted properties of **di(pyridin-3-yl)methanol**, grounded in data from structurally similar compounds. More critically, this document serves as a practical manual for researchers, offering robust, step-by-step protocols for the empirical determination of its key physicochemical characteristics, including melting point, solubility, and pKa. By integrating theoretical predictions with detailed experimental methodologies, this guide aims to be an essential resource for scientists engaged in the synthesis, characterization, and application of this compound.

## Introduction and Molecular Structure

**Di(pyridin-3-yl)methanol**, with the chemical formula  $C_{11}H_{10}N_2O$ , possesses a unique structure featuring two pyridine rings linked by a central hydroxymethylene bridge. The nitrogen atoms in the pyridine rings act as hydrogen bond acceptors and sites of protonation, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. This combination of features suggests its utility as a versatile building block in supramolecular chemistry and as a ligand for metal complexes.

While specific experimental data for **di(pyridin-3-yl)methanol** is sparse, we can predict its properties by drawing comparisons with analogous structures such as diphenyl-pyridin-3-ylmethanol and pyridin-3-ylmethanol. This guide will present these predicted values and, more importantly, detail the rigorous experimental procedures required to validate them.

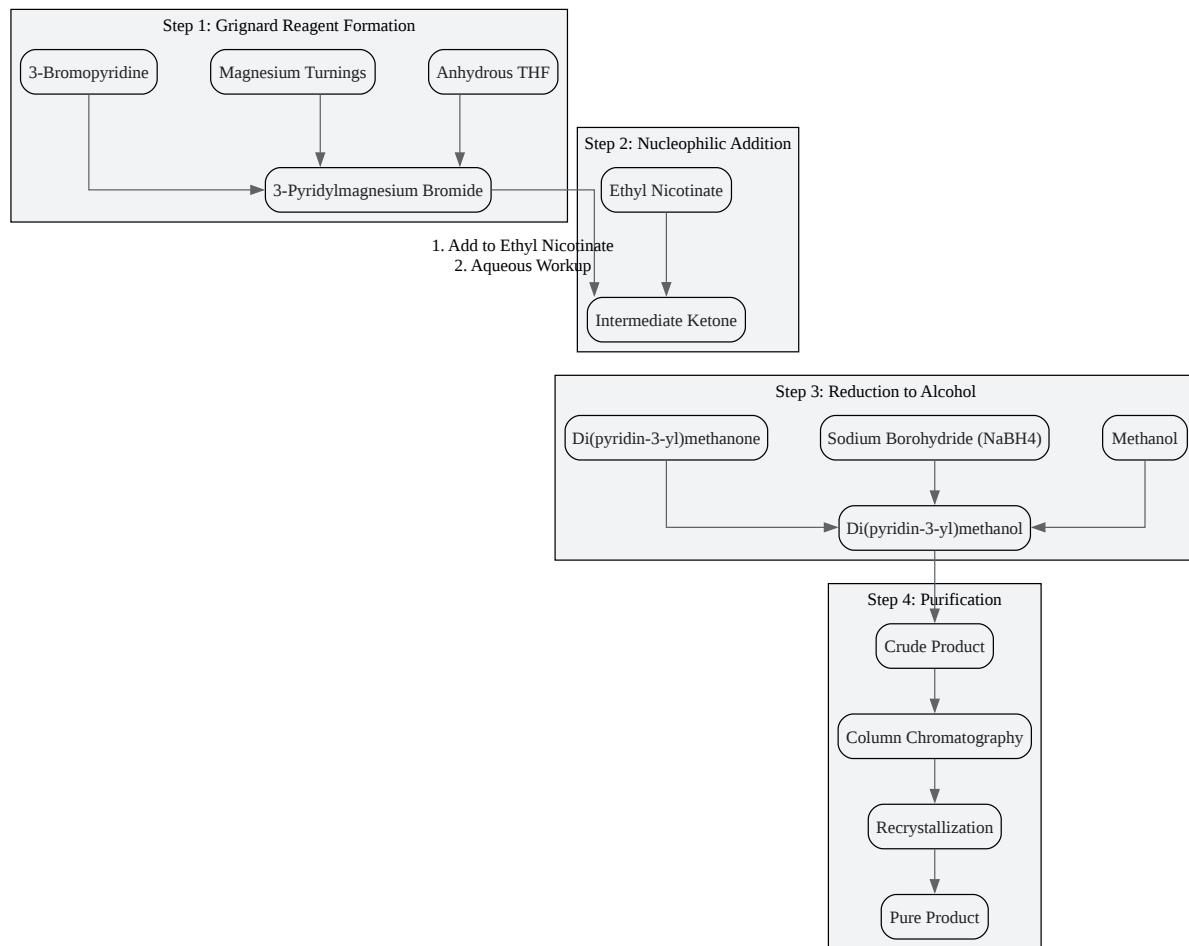
Molecular Attributes:

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>10</sub> N <sub>2</sub> O	N/A
Molecular Weight	186.214 g/mol	<a href="#">[1]</a>
InChI Key	DCDJTQNGTXDZGK-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis Pathway

A common and effective method for the synthesis of diarylmethanols involves the reaction of an organometallic reagent with a suitable carbonyl compound. For **di(pyridin-3-yl)methanol**, a logical approach is the Grignard reaction, where 3-bromopyridine is converted into a Grignard reagent, which then reacts with a nicotinic acid ester, such as ethyl nicotinate.

## Proposed Synthetic Workflow



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Caption: Proposed synthesis workflow for **di(pyridin-3-yl)methanol**.

## Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **di(pyridin-3-yl)methanol**, based on data from analogous compounds. These values should be considered estimates pending experimental verification.

Property	Predicted Value	Basis for Prediction and Rationale
Melting Point (°C)	105 - 115	Based on the melting point of diphenyl-pyridin-3-yl-methanol (112-113 °C)[2]. The replacement of phenyl rings with pyridine rings is expected to maintain a similar solid-state packing efficiency.
Boiling Point (°C)	> 400	The boiling point will be significantly high due to the molecular weight and strong intermolecular hydrogen bonding. Predicted to be similar to or higher than related diaryl methanols[2].
Solubility	Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform)	The pyridine nitrogens and hydroxyl group allow for some aqueous solubility, but the two aromatic rings will limit it. "Like dissolves like" principle suggests solubility in polar organic solvents[3].
pKa	~4.5 - 5.5 and ~12-13	Two pKa values are expected. The first corresponds to the protonation of the pyridine nitrogen atoms (pKa of pyridine is ~5.2). The second, higher pKa corresponds to the deprotonation of the methanol hydroxyl group, similar to the predicted pKa of diphenyl-pyridin-3-yl-methanol (~12.06) [2].

# Experimental Determination of Physicochemical Properties

This section provides detailed protocols for the experimental determination of the core physicochemical properties. The trustworthiness of these methods lies in their widespread adoption and the inclusion of validation steps.

## Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting point range (typically  $< 2 \text{ }^{\circ}\text{C}$ ) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range[4].

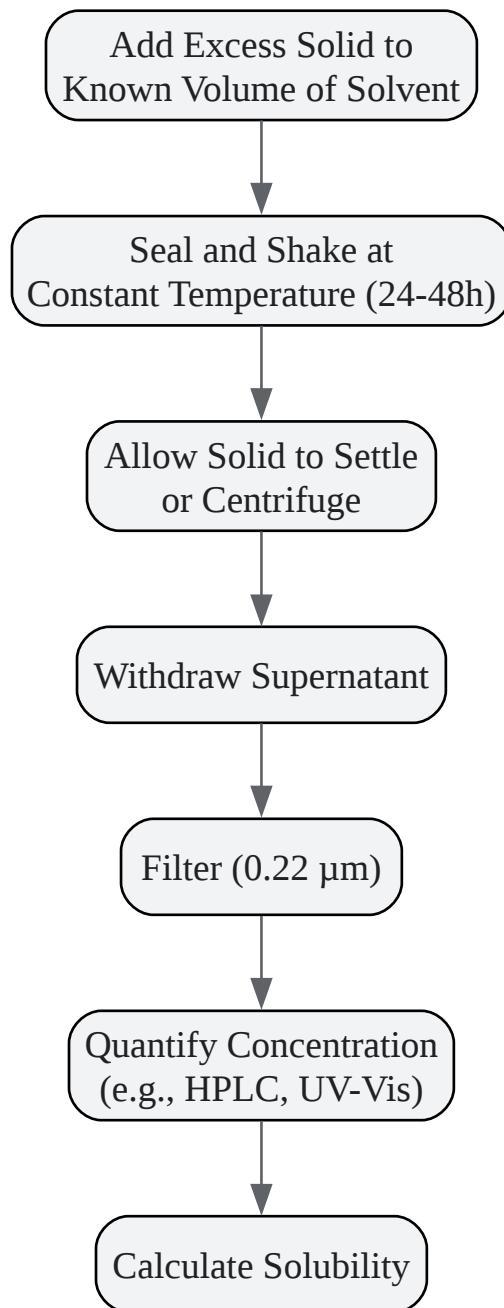
- **Sample Preparation:** Ensure the synthesized **di(pyridin-3-yl)methanol** is completely dry and finely powdered.
- **Capillary Loading:** Gently tap the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus[5].
- **Rapid Determination (Optional):** Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements[4].
- **Precise Determination:** Allow the apparatus to cool to at least  $20 \text{ }^{\circ}\text{C}$  below the approximate melting point. Begin heating again at a slow, controlled rate ( $1-2 \text{ }^{\circ}\text{C}$  per minute)[6].
- **Observation and Recording:** Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting point is reported as the range  $T_1 - T_2$ [7].
- **Validation:** Perform at least two more measurements to ensure consistency.

Caption: Workflow for melting point determination by the capillary method.

## Solubility Determination

Solubility is a fundamental property influencing bioavailability and formulation. The shake-flask method is a gold-standard technique for determining equilibrium solubility[8].

- Solvent Selection: Prepare a panel of relevant solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO).
- Sample Addition: Add an excess amount of **di(pyridin-3-yl)methanol** to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial[8].
- Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached[9].
- Phase Separation: After equilibration, allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
- Sample Analysis: Carefully withdraw a known volume of the supernatant (the saturated solution). Filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).



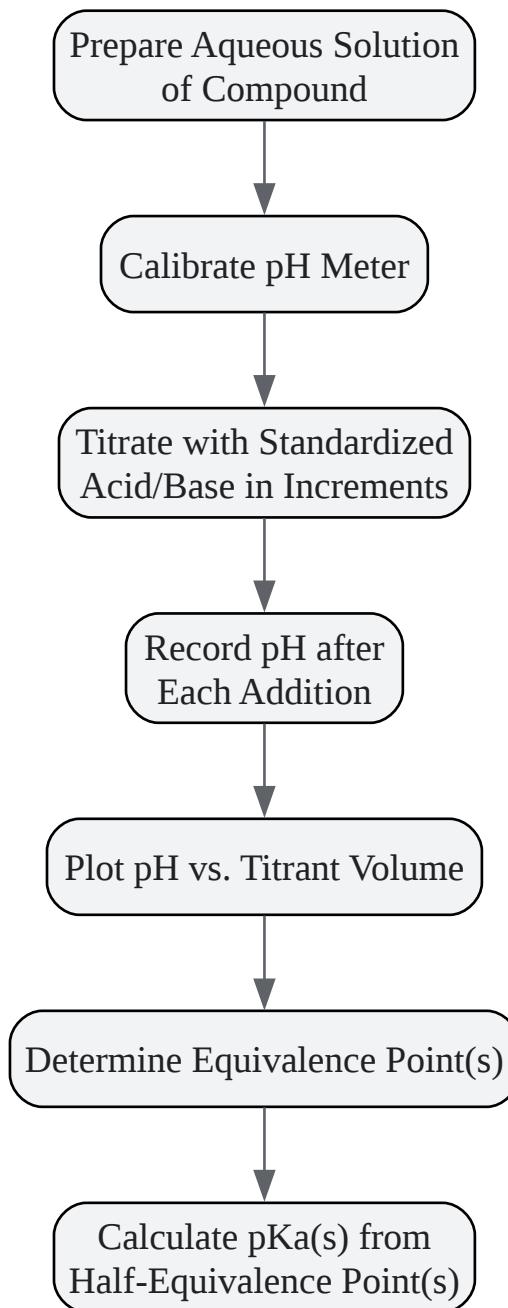
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Caption: Shake-flask method workflow for solubility determination.

## pKa Determination

The acid dissociation constant (pKa) is critical for predicting the ionization state of a molecule at a given pH, which affects its solubility, absorption, and receptor binding. For **di(pyridin-3-yl)methanol**, potentiometric titration is a highly accurate method.

- Solution Preparation: Accurately weigh a sample of **di(pyridin-3-yl)methanol** and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is low. A concentration of around 0.01 M is typical.
- Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the pH electrode and a magnetic stir bar into the sample solution.
- Titration: Begin stirring the solution. Add a standardized titrant (e.g., 0.1 M HCl to determine the pKa of the pyridine nitrogens, followed by 0.1 M NaOH to determine the pKa of the hydroxyl group) in small, precise increments (e.g., 0.05 mL) using a burette[10].
- Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the midpoint of the steep inflection in the first derivative plot[11]. The two expected pKa values will manifest as two distinct buffer regions and equivalence points.

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Caption: Workflow for pKa determination via potentiometric titration.

## Spectroscopic and Structural Characterization

Final confirmation of the identity and structure of synthesized **di(pyridin-3-yl)methanol** requires a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Would be expected to show distinct signals for the aromatic protons on the pyridine rings, a singlet for the methine proton (CH-OH), and a broad singlet for the hydroxyl proton (OH), which would be exchangeable with  $\text{D}_2\text{O}$ . The chemical shifts of the pyridine protons would be influenced by the position relative to the nitrogen atom[12].
  - $^{13}\text{C}$  NMR: Would confirm the number of unique carbon environments, including the methine carbon and the carbons of the two pyridine rings.
- Infrared (IR) Spectroscopy: A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  would be characteristic of the O-H stretching of the alcohol group. C-N and C=C stretching vibrations from the pyridine rings would appear in the  $1400\text{-}1600\text{ cm}^{-1}$  region.
- Mass Spectrometry (MS): Would be used to confirm the molecular weight. The mass spectrum should show a molecular ion peak  $[\text{M}]^+$  corresponding to the calculated molecular weight of 186.214.
- X-ray Crystallography: If suitable single crystals can be grown, this technique would provide unambiguous confirmation of the molecular structure, as well as detailed information about bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding) in the solid state[13].

## Conclusion

**Di(pyridin-3-yl)methanol** is a compound of considerable scientific interest, yet its fundamental physicochemical properties remain largely uncharacterized in the public domain. This technical guide provides a foundational framework for researchers by offering well-grounded predictions of its key properties and, more importantly, presenting detailed, validated protocols for their experimental determination. The methodologies outlined for synthesis, purification, and analysis are designed to ensure scientific integrity and reproducibility. By following these guidelines, researchers can confidently generate the high-quality data needed to unlock the full potential of **di(pyridin-3-yl)methanol** in drug development and materials science.

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